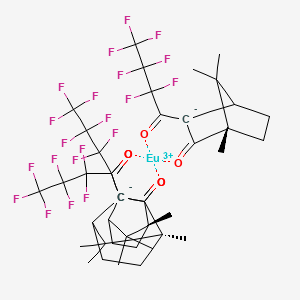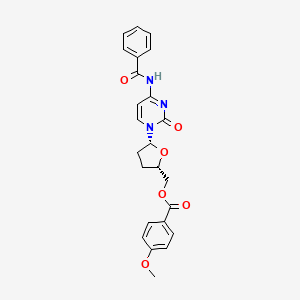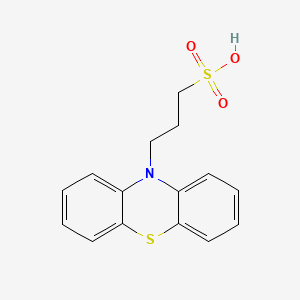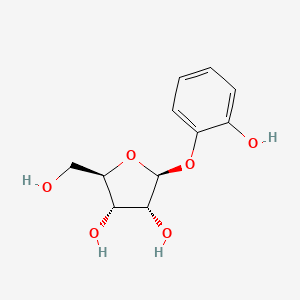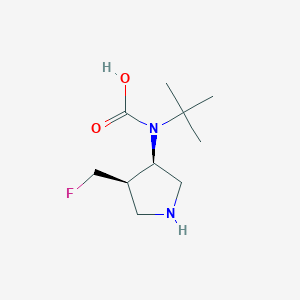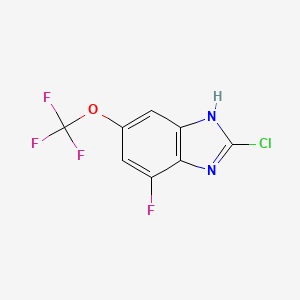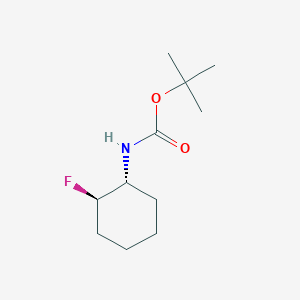![molecular formula C11H10O2S2 B12850399 3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
3-[4-(Methylsulfonyl)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methylsulfonyl)phenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a methylsulfonyl group attached to the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylsulfonyl)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and recyclable palladium catalysts can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-[4-(Methylsulfonyl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
3-[4-(Methylsulfonyl)phenyl]thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the methylsulfonyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Comparación Con Compuestos Similares
N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide: This compound shares a similar thiophene core and methylsulfonyl group but has additional functional groups that may alter its properties and applications.
4-Bromophenyl methyl sulfone: This compound contains a bromine atom instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 3-[4-(Methylsulfonyl)phenyl]thiophene is unique due to its specific combination of a thiophene ring and a methylsulfonyl-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry .
Propiedades
Fórmula molecular |
C11H10O2S2 |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
3-(4-methylsulfonylphenyl)thiophene |
InChI |
InChI=1S/C11H10O2S2/c1-15(12,13)11-4-2-9(3-5-11)10-6-7-14-8-10/h2-8H,1H3 |
Clave InChI |
FRJUMNQCGJIBJB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


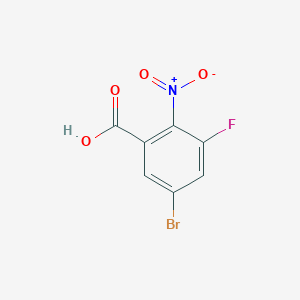
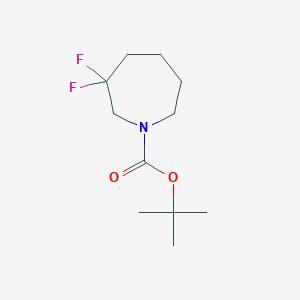
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
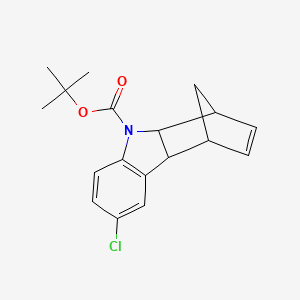

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
